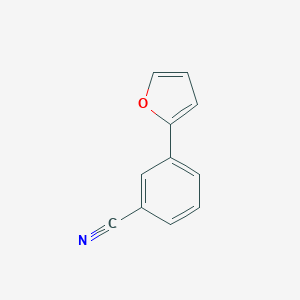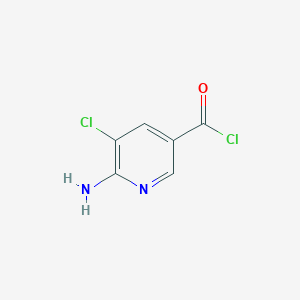
6-Amino-5-chloropyridine-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Amino-5-chloropyridine-3-carbonyl chloride is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is soluble in most organic solvents and water. The chemical formula of 6-Amino-5-chloropyridine-3-carbonyl chloride is C6H4ClN3O, and its molecular weight is 181.57 g/mol.
作用機序
The mechanism of action of 6-Amino-5-chloropyridine-3-carbonyl chloride is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It can also form covalent bonds with other molecules, which can lead to the formation of new compounds.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 6-Amino-5-chloropyridine-3-carbonyl chloride. However, it has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. It has also been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using 6-Amino-5-chloropyridine-3-carbonyl chloride in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is that it is highly reactive and can be hazardous if not handled properly.
将来の方向性
There are several future directions for the research of 6-Amino-5-chloropyridine-3-carbonyl chloride. One direction is to investigate its potential as a therapeutic agent for various diseases. Another direction is to explore its use as a sensor for the detection of metal ions in biological and environmental samples. Additionally, the development of new synthetic methods for the preparation of 6-Amino-5-chloropyridine-3-carbonyl chloride could lead to the discovery of new compounds with unique properties.
Conclusion:
In summary, 6-Amino-5-chloropyridine-3-carbonyl chloride is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the discovery of new compounds with potential therapeutic and diagnostic applications.
科学的研究の応用
6-Amino-5-chloropyridine-3-carbonyl chloride has various scientific research applications. It is used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds. Additionally, it is used as a fluorescent probe for the detection of metal ions in biological and environmental samples.
特性
CAS番号 |
120763-60-2 |
|---|---|
製品名 |
6-Amino-5-chloropyridine-3-carbonyl chloride |
分子式 |
C6H4Cl2N2O |
分子量 |
191.01 g/mol |
IUPAC名 |
6-amino-5-chloropyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c7-4-1-3(5(8)11)2-10-6(4)9/h1-2H,(H2,9,10) |
InChIキー |
FMAMLCCFSOHTEZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Cl)N)C(=O)Cl |
正規SMILES |
C1=C(C=NC(=C1Cl)N)C(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
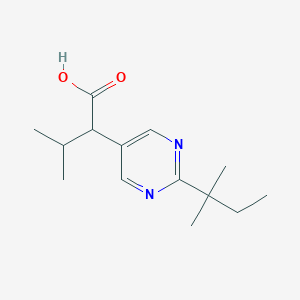

![(8S,13S,14S,16R,17R)-17-hydroxy-16-iodo-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B44270.png)
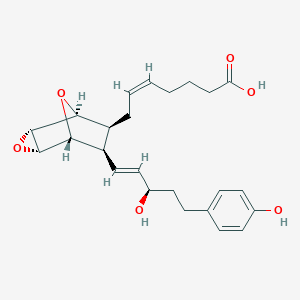



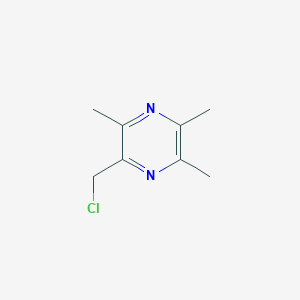
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1,3-Bis[tri(propan-2-yl)silyloxy]propan-2-ol](/img/structure/B44287.png)
